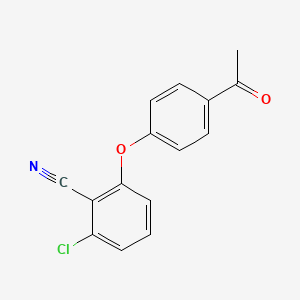

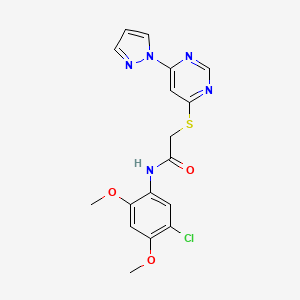

2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Polymer Synthesis and Catalysis

Research in the field of polymer synthesis has shown interest in compounds structurally related to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile for their potential use in catalysis. For example, studies on the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, leading to the production of high-performance thermoplastics, have utilized related compounds as catalysts or monomers (Huisman et al., 2006). Such research underscores the importance of these compounds in developing new materials with enhanced properties.

Molecular Docking and Antimicrobial Activity

Compounds with similar structures to this compound have been investigated for their biological activities. A study on novel pyridine derivatives demonstrated their synthesis and application in molecular docking and in vitro screenings for antimicrobial and antioxidant activities (Flefel et al., 2018). This suggests potential research avenues for this compound in drug discovery and biological applications.

Environmental Chemistry

In the environmental chemistry domain, related compounds have been studied for their roles as intermediates in the formation of pollutants or their breakdown products. For example, research on chlorophenols, compounds structurally related to this compound, has explored their occurrence as precursors to dioxins in chemical processes, including waste incineration (Peng et al., 2016). This highlights the environmental relevance of studying such compounds.

Photocatalysis and Photochemistry

Research into the photocatalytic applications of related compounds has shown potential for environmental remediation. A study on the removal of chlorinated hydrocarbons from water using Fe(III) homogeneous photocatalysis under UV light points to the utility of such compounds in degrading persistent organic pollutants (Andreozzi et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile is CD22 , a cell surface antigen expressed by B-lymphoid malignancies . This compound is part of a class of drugs known as antibody-drug conjugates (ADCs) , which are designed to deliver cytotoxic payloads to specific cell types .

Mode of Action

The compound interacts with its target through a mechanism involving an antibody-mediated receptor binding . The ADC, which includes this compound, binds to the CD22 antigen with subnanomolar affinity . Upon binding, the ADC is internalized into the cancer cells, where the cytotoxic payload is released .

Biochemical Pathways

The compound affects the biochemical pathways associated with cancer cell growth and proliferation . The cytotoxic payload delivered by the ADC leads to cell death, thereby inhibiting the growth of B-cell lymphoma . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. As part of an ADC, the compound exhibits strong pharmacokinetics and high pharmaceutical activity . The drug-to-antibody ratio of these ADCs mainly ranges from 2 to 4 , indicating a controlled delivery of the cytotoxic payload.

Result of Action

The molecular and cellular effects of this compound’s action include potent cytotoxicity against CD22+ B-cell lymphoma cell lines . In preclinical studies, the compound has shown potent inhibition of growth in B-cell lymphoma xenografts, leading to cures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the expression level of the CD22 antigen on cancer cells can affect the compound’s efficacy

Biochemical Analysis

Biochemical Properties

2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile has been found to interact with various enzymes, proteins, and other biomolecules . It binds to the lipid binding pocket of epidermal fatty acid binding protein (E-FABP) and enhances the expression of peroxisome proliferator-activating receptor (PPAR) γ

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It has been shown to regulate dendritic cell functions by inhibiting TNFα production while promoting IL-10 secretion . Furthermore, it influences cell function by counterregulating T cell balance, decreasing effector T cell differentiation while increasing regulatory T cell development .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It binds to the lipid binding pocket of E-FABP, enhancing the expression of PPAR γ

Temporal Effects in Laboratory Settings

It is known that the compound is stable in physiologic buffers (pH 7.4) and the acid-labile hydrazone moiety releases calicheamicin in an acidic pH environment such as found in lysosomes and endosomes (pH 4–6) .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to reduce clinical symptoms of experimental autoimmune encephalomyelitis (EAE) in mouse models .

Metabolic Pathways

It is known to interact with E-FABP, a central regulator of metabolic and inflammatory pathways

Transport and Distribution

It is known to bind to the lipid binding pocket of E-FABP , suggesting it may interact with lipid transporters or binding proteins.

properties

IUPAC Name |

2-(4-acetylphenoxy)-6-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-10(18)11-5-7-12(8-6-11)19-15-4-2-3-14(16)13(15)9-17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYHNKPPAPFSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2930535.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)